3-Ethoxypiperidine hydrochloride
Overview
Description
3-Ethoxypiperidine hydrochloride, also known as EPPH, is a chemical compound with the molecular formula C7H15NO.HCl . It is a fine white powder.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular weight of 3-Ethoxypiperidine hydrochloride is 165.66 . The InChI code is 1S/C7H15NO.ClH/c1-2-9-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
3-Ethoxypiperidine hydrochloride is a solid or semi-solid or liquid or lump . It should be stored at room temperature in an inert atmosphere .Scientific Research Applications
Geroprotective Agent : A study found that 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a related compound, acts as a geroprotector, prolonging the lifespan of mice by affecting the 'latent' survival time and decreasing mortality rates in older mice (Emanuel & Obukhova, 1978).
Synthesis of 3′,5′-cyclic diguanylic acid (cdiGMP) : 1-(4-chlorophenyl)-4-ethoxypiperidin-4-yl, a compound related to 3-Ethoxypiperidine hydrochloride, has been used as a protecting group in the synthesis of cdiGMP, a significant compound in biochemistry (Yan & Aguilar, 2007).
Natural Product Synthesis : The 3-hydroxypiperidine scaffold, closely related to 3-Ethoxypiperidine, is integral in synthesizing many bioactive compounds and natural products (Wijdeven, Willemsen, & Rutjes, 2010).
Synthesis of Derivatives : 3-Ethoxypiperidine derivatives have been synthesized for various purposes, including the creation of 3-ethoxy-1H-pyrazoles, which are important in chemical synthesis (Ohta, Fujisawa, Nakai, & Furukawa, 2000).
Fungicide Research : A compound closely related to 3-Ethoxypiperidine, etridiazole, has been studied for its fungicidal properties, especially its effect on Mucor mucedo's growth and mitochondrial activity (Radzuhn & Lyr, 1984).
Safety And Hazards
3-Ethoxypiperidine hydrochloride is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
3-ethoxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-9-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBWUJQGOGQQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663013 | |
Record name | 3-Ethoxypiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxypiperidine hydrochloride | |
CAS RN |
1159826-79-5 | |
Record name | Piperidine, 3-ethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxypiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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